molecular formula C8H11BO3 B1326332 3-Methoxy-4-methylphenylboronic acid CAS No. 917757-15-4

3-Methoxy-4-methylphenylboronic acid

Cat. No.: B1326332
CAS No.: 917757-15-4
M. Wt: 165.98 g/mol
InChI Key: UMGAGEBOUIODFE-UHFFFAOYSA-N
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Description

3-Methoxy-4-methylphenylboronic acid is an organic compound with the molecular formula C8H11BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methoxy group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-methylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The compound interacts with palladium catalysts to facilitate the transmetalation step, where the boron atom transfers its organic group to the palladium center . Additionally, this compound can interact with enzymes such as 17β-hydroxysteroid dehydrogenase, where it acts as an inhibitor . This interaction is significant in the regulation of steroid hormone levels.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, its interaction with 17β-hydroxysteroid dehydrogenase can alter the levels of steroid hormones, thereby impacting gene expression and cellular metabolism . Furthermore, the compound has been shown to induce changes in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition . In the case of 17β-hydroxysteroid dehydrogenase, this compound binds to the active site of the enzyme, preventing the conversion of steroid hormones. This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to excessive heat or strong oxidizing agents . Long-term studies have shown that the compound can maintain its inhibitory effects on enzymes like 17β-hydroxysteroid dehydrogenase over extended periods, although its efficacy may decrease due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver toxicity and oxidative stress. These findings underscore the importance of optimizing dosage to balance therapeutic benefits and potential risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in steroid hormone biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylphenylboronic acid typically involves the reaction of 3-methoxy-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve similar synthetic routes but are scaled up and optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-methylphenylboronic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects compared to other boronic acids .

Properties

IUPAC Name

(3-methoxy-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-6-3-4-7(9(10)11)5-8(6)12-2/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGAGEBOUIODFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647885
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917757-15-4
Record name (3-Methoxy-4-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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